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molecular formula C11H9FN2O2S B2607761 [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 775519-63-6

[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid

Cat. No. B2607761
M. Wt: 252.26
InChI Key: QHQIVMZJIAKRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933838

Procedure details

A mixture of 10 grams of β-bromo-β-p-fluorobenzoyl-propionic acid and 2.77 grams of thio-urea in 60 c.c. of isopropyl alcohol is refluxed for 1 hour. After cooling, the precipitated solid is filtered off and recrystallised from isopropyl alcohol, m.p. 267°-268°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:7](=O)[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH2:3][C:4]([OH:6])=[O:5].[NH2:16][C:17]([NH2:19])=[S:18]>C(O)(C)C>[NH2:19][C:17]1[S:18][C:2]([CH2:3][C:4]([OH:6])=[O:5])=[C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(CC(=O)O)C(C1=CC=C(C=C1)F)=O
Name
Quantity
2.77 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropyl alcohol, m.p. 267°-268°C.

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)C1=CC=C(C=C1)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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